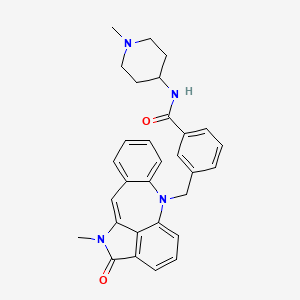

h-NTPDase-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

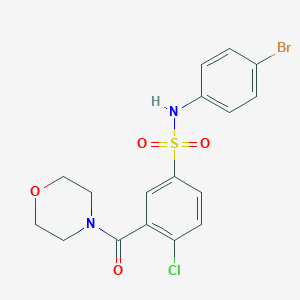

The synthesis of h-NTPDase-IN-1 involves the preparation of sulfamoyl-benzamides. The synthetic route typically includes the reaction of chlorosulfonylbenzoic acid with various amines to form sulfonamides, followed by carbodiimide coupling to produce carboxamides . The reaction conditions often involve aqueous media and specific reagents to achieve the desired substitutions on the benzamide structure

Analyse Des Réactions Chimiques

h-NTPDase-IN-1 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows for modifications at different positions on the benzamide ring, enabling the formation of derivatives with varying biological activities . Common reagents used in these reactions include chlorosulfonylbenzoic acid, amines, and carbodiimides . The major products formed from these reactions are sulfonamide and carboxamide derivatives, which exhibit selective inhibition of different h-NTPDase isoforms .

Applications De Recherche Scientifique

h-NTPDase-IN-1 has a wide range of scientific research applications. It is primarily used in the study of thrombosis, inflammation, diabetes, and cancer due to its inhibitory effects on h-NTPDase1 and h-NTPDase3 . In thrombosis research, this compound helps to understand the role of NTPDases in platelet aggregation and vascular biology . In inflammation studies, the compound aids in exploring the regulation of inflammatory responses mediated by extracellular nucleotides . Additionally, this compound is valuable in diabetes research for investigating insulin release mechanisms and in cancer research for studying tumor growth and metastasis .

Mécanisme D'action

h-NTPDase-IN-1 exerts its effects by inhibiting the enzymatic activity of h-NTPDase1 and h-NTPDase3. These enzymes are involved in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), to their monophosphate forms . By inhibiting these enzymes, this compound modulates the levels of extracellular nucleotides, thereby affecting purinergic signaling pathways . This inhibition can lead to reduced platelet aggregation, altered inflammatory responses, and changes in insulin release and tumor growth .

Comparaison Avec Des Composés Similaires

h-NTPDase-IN-1 is unique due to its high selectivity and potency against h-NTPDase1 and h-NTPDase3 . Similar compounds include other sulfamoyl-benzamide derivatives, such as N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid . These compounds also exhibit inhibitory activity against different h-NTPDase isoforms but with varying degrees of potency and selectivity . The uniqueness of this compound lies in its balanced inhibitory effects on both h-NTPDase1 and h-NTPDase3, making it a valuable tool for studying multiple physiological and pathological processes .

Propriétés

Formule moléculaire |

C17H16BrClN2O4S |

|---|---|

Poids moléculaire |

459.7 g/mol |

Nom IUPAC |

N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide |

InChI |

InChI=1S/C17H16BrClN2O4S/c18-12-1-3-13(4-2-12)20-26(23,24)14-5-6-16(19)15(11-14)17(22)21-7-9-25-10-8-21/h1-6,11,20H,7-10H2 |

Clé InChI |

CJXXYQHYKQSSHI-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)

![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)

![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)

![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)

![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)